molecular formula C12H10F2N2O5S B2647474 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034426-01-0

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2647474
CAS No.: 2034426-01-0
M. Wt: 332.28
InChI Key: KNIQAGPBKFLIRG-UHFFFAOYSA-N
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Description

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an oxazolidine-2,4-dione ring fused with an azetidine ring, which is further substituted with a 2,6-difluorophenylsulfonyl group.

Preparation Methods

The synthesis of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the 2,6-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2,6-difluorobenzenesulfonyl chloride under basic conditions.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the oxazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione include:

    3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: This compound has a thiazolidine ring instead of an oxazolidine ring, which may result in different biological activities.

    3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,4-dione: This compound features a pyrrolidine ring, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O5S/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIQAGPBKFLIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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